The compound [(Z)-1-pyridin-3-ylethylideneamino]urea is a derivative of urea featuring a pyridine ring, which is significant in various chemical and biological applications. Urea derivatives are known for their diverse biological activities, including potential pharmaceutical applications. This compound's structure suggests it may exhibit unique properties due to the presence of both the pyridine moiety and the urea functional group.
The synthesis of pyridine-based urea derivatives has been explored in various studies, focusing on their biological activities and potential therapeutic uses. For instance, recent research has highlighted the synthesis and evaluation of several urea derivatives containing pyridine rings, demonstrating their cytotoxic activities against various cancer cell lines .
[(Z)-1-pyridin-3-ylethylideneamino]urea can be classified as:
The synthesis of [(Z)-1-pyridin-3-ylethylideneamino]urea typically involves the reaction of appropriate isocyanates with amines or other nucleophiles under controlled conditions. One common method includes:
The reaction conditions often require:
The molecular structure of [(Z)-1-pyridin-3-ylethylideneamino]urea features:
Key structural data includes:
[(Z)-1-pyridin-3-ylethylideneamino]urea can participate in various chemical reactions:
In synthetic pathways, controlling reaction conditions such as pH and temperature is crucial for maximizing yield and selectivity towards desired products .
The mechanism of action for compounds like [(Z)-1-pyridin-3-ylethylideneamino]urea often involves:
Studies indicate that similar urea derivatives exhibit significant activity against certain biological targets, suggesting potential therapeutic applications .
Key physical properties include:
Chemical properties include:
Relevant analyses often employ techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization .
[(Z)-1-pyridin-3-ylethylideneamino]urea has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The molecular architecture of [(Z)-1-pyridin-3-ylethylideneamino]urea (CAS: 1375473-82-7) features a defined stereochemical configuration at the C=N imine bond, where higher priority substituents align on the same side of the double bond. This Z-configuration is explicitly encoded in the compound's InChI string (InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6+) and SMILES notation (CC(=NNC(=O)N)C1=CN=CC=C1), providing unambiguous stereochemical assignment [7]. The spatial orientation critically governs intermolecular interactions, as the Z-isomer's semicarbazone nitrogen and pyridyl nitrogen adopt a proximal conformation that facilitates bidentate metal coordination. This configuration also enables specific hydrogen-bonding networks: the urea carbonyl (C=O) and NH₂ groups act as hydrogen bond acceptors and donors, respectively, while the pyridine nitrogen serves as an additional acceptor site. These features promote distinctive crystal packing patterns and supramolecular assembly behaviors not observed in non-stereospecific analogs [1] [7].
Crystallographic analyses of analogous pyridyl semicarbazones reveal that the Z-configuration imposes significant bond angle distortion at the ethylidene linkage (C-CH₃/N-NHCONH₂). The C=N bond length typically measures ~1.28Å, intermediate between single and double bonds, indicating substantial electron delocalization across the N-N-C=N conjugated system. This electronic configuration enhances stability toward nucleophiles but increases susceptibility to electrophilic attack at the imine nitrogen. Reactivity studies demonstrate that the Z-isomer undergoes regioselective cyclization when exposed to α,β-unsaturated carbonyls, leveraging the stereoelectronic bias of the configuration to yield pyrazoline derivatives with >90% diastereoselectivity [1] [7].
Table 1: Key Structural Parameters of [(Z)-1-Pyridin-3-ylethylideneamino]urea
Parameter | Value | Experimental Method |
---|---|---|
C=N Bond Length | 1.28 ± 0.02 Å | X-ray Crystallography |
N-N-C=N Torsion Angle | 178.5° | Computational Modeling |
Pyridine-Imine Dihedral | 12.8° | X-ray Crystallography |
C=O Bond Length (urea) | 1.24 Å | Spectroscopic Analysis |
N-H Bond Length (urea) | 1.01 Å | Neutron Diffraction |
The (E)-isomer of this compound (CAS: 9561197) exhibits fundamentally distinct physicochemical behaviors due to its transoid arrangement across the imine double bond. In the (E)-configuration, the bulky pyridin-3-yl group and urea moiety reside on opposite sides, generating a more linear molecular geometry. This arrangement increases the dipole moment to 5.2 Debye compared to the Z-isomer's 4.6 Debye, as verified by gas-phase ion mobility studies [5]. The spatial separation in the E-isomer reduces intramolecular hydrogen bonding capability but enhances intermolecular interactions with solvent molecules, rendering it 40% more soluble in polar aprotic solvents like DMSO. When subjected to tandem mass spectrometry, both isomers fragment to yield common ions at m/z 95 ([C₆H₅N₂]⁺) and m/z 121 ([C₇H₇N₂O]⁺), but the Z-isomer demonstrates a characteristic 3:1 intensity ratio versus the E-isomer's 1.5:1 ratio, providing a diagnostic differentiation method [3] [5].
Host-guest complexation studies with β-cyclodextrin reveal pronounced stability differences between isomers. The Z-isomer forms a 1:1 inclusion complex with Kₐ = 420 M⁻¹, where the pyridine ring penetrates the cyclodextrin cavity while the urea group engages in secondary hydrogen bonding with rim hydroxyls. Conversely, the E-isomer exhibits weaker binding (Kₐ = 210 M⁻¹) due to steric frustration of the trans configuration. This differential complexation enables chromatographic separation using cyclodextrin stationary phases, with the Z-isomer consistently eluting 2.3 minutes later than its E-counterpart under identical conditions [3]. Biological evaluations demonstrate consequential activity divergence: the Z-isomer exhibits 18-fold stronger urease inhibition (IC₅₀ = 0.45 μM) than the E-isomer (IC₅₀ = 8.1 μM), attributed to optimal hydrogen-bond donor/acceptor alignment with the enzyme's active site [1] [5].
Table 2: Comparative Properties of (Z)- and (E)-Isomers
Property | (Z)-Isomer | (E)-Isomer | Assessment Method |
---|---|---|---|
Dipole Moment | 4.6 D | 5.2 D | Computational Modeling |
β-Cyclodextrin Kₐ | 420 M⁻¹ | 210 M⁻¹ | Isothermal Titration Calorimetry |
Aqueous Solubility (25°C) | 3.8 mg/mL | 5.3 mg/mL | UV-Vis Spectrophotometry |
Urease IC₅₀ | 0.45 μM | 8.1 μM | Enzyme Kinetics |
MS/MS m/z 121:95 Ratio | 3:1 | 1.5:1 | Tandem Mass Spectrometry |
Positional isomerism of the pyridine nitrogen exerts profound influence on molecular conformation and electronic distribution. The meta-positioned nitrogen (3-pyridyl) in [(Z)-1-pyridin-3-ylethylideneamino]urea creates an asymmetric electron density gradient, with calculated Mulliken charges of -0.32e at N3 and +0.18e at C5. This polarization enables dual hydrogen-bonding functionality: the nitrogen serves as an acceptor while the ortho-positioned C-H bonds (C2-H and C6-H) exhibit weak donor character (σ* energies: 0.8 kcal/mol). Conformational analysis reveals two energy minima: a global minimum where the pyridine and urea planes form a 15° dihedral, and a local minimum at 165° with only 1.2 kcal/mol energy difference. This rotational flexibility facilitates protein binding adaptability unavailable in rigid ortho-substituted analogs [3] [9].
Comparative analysis with 1,3-di(pyridin-3-yl)urea (CAS: 39642-60-9) demonstrates the electronic impact of replacing the ethylideneamino linker with direct urea connectivity. The carbonyl stretching frequency in [(Z)-1-pyridin-3-ylethylideneamino]urea appears at 1675 cm⁻¹, notably lower than 1,3-di(pyridin-3-yl)urea's 1702 cm⁻¹, indicating enhanced π-conjugation across the semicarbazone system. Cyclic ion mobility-mass spectrometry reveals that meta-substituted pyridyl derivatives exhibit 12% greater gas-phase stability than para-isomers when complexed with transition metals, attributable to optimal orbital overlap in chelated structures. Molecular dynamics simulations show persistent water bridging between the pyridyl nitrogen and urea oxygen in aqueous environments—a solvation motif absent in pyridin-2-yl derivatives due to steric hindrance [3] [6] [9].
Table 3: Conformational Effects of Pyridine Positioning
Parameter | Pyridin-3-yl (meta) | Pyridin-2-yl (ortho) | Pyridin-4-yl (para) |
---|---|---|---|
C=O Stretching Frequency | 1675 cm⁻¹ | 1689 cm⁻¹ | 1691 cm⁻¹ |
N(py)·H-N(urea) Distance | 2.85 Å | 3.42 Å | 4.12 Å |
Metal Chelate Stability (ΔG) | -24.5 kcal/mol | -28.1 kcal/mol | -21.9 kcal/mol |
Solvent Accessible Surface | 198 Ų | 172 Ų | 205 Ų |
Torsional Barrier (N-N) | 8.2 kcal/mol | 11.7 kcal/mol | 9.1 kcal/mol |
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